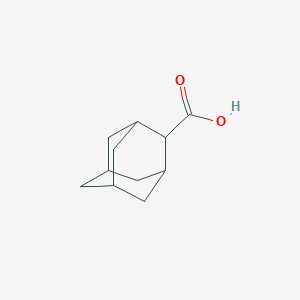

1-Adamantanecarboxylic acid

Description

Properties

IUPAC Name |

adamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMXXGFJRDUSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870784 | |

| Record name | 1-Adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Adamantanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

828-51-3, 15897-81-1 | |

| Record name | 1-Adamantanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adamantanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015897811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Diamond Cage: A Technical History of Adamantane Discovery and Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the history, discovery, and chemical synthesis of adamantane (C₁₀H₁₆), the simplest diamondoid hydrocarbon. With its unique cage-like structure resembling a subunit of the diamond crystal lattice, adamantane has transitioned from a theoretical curiosity to a fundamental building block in medicinal chemistry, materials science, and nanotechnology. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data on synthetic methodologies, and visualizations of key historical and chemical pathways.

Discovery and Initial Isolation

The journey of adamantane began not in a laboratory, but as a theoretical concept. In 1924, H. Decker first postulated the existence of this remarkably stable, strain-free molecule, which he termed "decaterpene".[1] It remained a hypothetical structure for nearly a decade until 1933, when Czech chemists Stanislav Landa and Vladimir Macháček successfully isolated a few milligrams of the compound from petroleum fractions of the Hodonín oil field in Czechoslovakia.[2][3][4] They identified the new hydrocarbon using fractional distillation and noted its unusually high melting point (270 °C) and boiling point.[5] Recognizing the similarity of its rigid carbon framework to that of diamond, it was aptly named "adamantane," derived from the Greek "adamantinos," meaning related to steel or diamond.[6] The concentration in crude oil is exceedingly low, estimated at 0.0001% to 0.03%, making extraction an impractical source for widespread use.[5]

Early Attempts and the First Breakthrough in Synthesis

The first attempt at a laboratory synthesis was undertaken in 1924 by German chemist Hans Meerwein. His reaction of formaldehyde with diethyl malonate did not yield adamantane. Instead, it produced a complex bicyclic compound, 1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione, which would ironically become a crucial precursor in a future successful synthesis and is now known as "Meerwein's ester".[4][5]

It was not until 1941 that Vladimir Prelog achieved the first total synthesis of adamantane.[6][7] His multi-stage process, starting from Meerwein's ester, was a landmark achievement in organic chemistry but was highly impractical for producing significant quantities of the compound. The intricate, five-stage process had an overall yield of a mere 0.16%.[1] This route, while inefficient, confirmed the structure of adamantane and opened the door for further chemical exploration.[8] In 1956, Prelog's method was refined by H. Stetter and others, who managed to increase the total yield to a more respectable, yet still complex, 6.5%.[7]

The Schleyer Synthesis: A Paradigm Shift

The pivotal moment in adamantane chemistry arrived in 1957 with the work of Paul von Ragué Schleyer. He discovered a remarkably efficient and simple one-step synthesis involving the Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene.[9] Using a catalyst such as aluminum chloride (AlCl₃), Schleyer was able to isomerize the readily available precursor into the thermodynamically stable adamantane structure.[3] This breakthrough method initially produced adamantane in 15-20% yields, which was rapidly improved to 30-40%, providing an affordable and accessible source of the compound for the first time.[3][7] This event catalyzed a surge of research into adamantane chemistry and its derivatives. Subsequent optimizations, including the use of superacid catalysis or ultrasound, have pushed the yield to as high as 98%.[7]

Comparative Data on Key Synthesis Methods

The evolution of adamantane synthesis is marked by a dramatic increase in efficiency and simplicity. The following table summarizes the quantitative data for the key historical methods.

| Method | Principal Investigator(s) | Year | Starting Material | Key Reagents/Catalyst | Overall Yield (%) | Number of Steps |

| First Total Synthesis | Vladimir Prelog | 1941 | Meerwein's Ester | Ba(OH)₂, NaOMe, HCl, NH₂NH₂·H₂O, Cu | 0.16% | 5-6 |

| Refined Prelog Method | Hermann Stetter | 1956 | Product from Bottger's work on Meerwein's ester | Various | 6.5% | 4 |

| Isomerization | Paul von Ragué Schleyer | 1957 | endo-Tetrahydrodicyclopentadiene | AlCl₃ (Lewis Acid) | 30-40% (initially) | 1 (from precursor) |

| Improved Isomerization | Various | Post-1957 | endo-Tetrahydrodicyclopentadiene | Superacids / Ultrasound | up to 98% | 1 |

Detailed Experimental Protocols

The following are detailed protocols for the two landmark syntheses of adamantane.

Prelog Synthesis (1941) - Abridged Protocol

The first total synthesis of adamantane by Vladimir Prelog was a multi-step process starting from Meerwein's ester. This abridged protocol highlights the key transformations and reagents used, illustrating the complexity of the early method.

Objective: To synthesize adamantane from Meerwein's ester.

Methodology:

-

Step 1: Ketalization and Reduction: Meerwein's ester is treated with barium hydroxide (Ba(OH)₂) in water at 105°C. The resulting product is then subjected to a reduction step. The overall yield for this initial transformation is approximately 89%.[5]

-

Step 2: Methylene Bridge Formation: The product from the previous step is reacted with sodium methoxide (NaOMe) and dibromomethane (CH₂Br₂) in methanol at 120°C for 9 hours. This step forms a crucial methylene bridge, with a yield of about 25%.[5]

-

Step 3: Decarboxylation Preparation: The resulting ester is hydrolyzed using hydrochloric acid (HCl) in acetic acid under reflux for 90 minutes, achieving a quantitative (100%) yield of the corresponding carboxylic acid.[5]

-

Step 4: Wolff-Kishner Reduction: The ketone functionalities are removed via a Wolff-Kishner reduction, using sodium methoxide (NaOMe) and hydrazine hydrate (NH₂NH₂·H₂O) in methanol at 195-200°C for 9 hours. This reduction step yields the carboxylated adamantane precursor at 52%.[5]

-

Step 5: Final Decarboxylation: The final step involves a double decarboxylation of the di-acid. This is achieved by heating the compound with copper-bronze powder at a high temperature of 400°C, which finally yields adamantane. This difficult final step has a very low yield of only 2.4%.[5]

Schleyer Synthesis (1957) - Full Protocol

This protocol, adapted from the procedure published in Organic Syntheses by Schleyer and colleagues, describes the now-standard method for preparing adamantane.[10] It involves two main stages: the hydrogenation of dicyclopentadiene to form the precursor, and its subsequent isomerization.

Objective: To synthesize adamantane via Lewis-acid catalyzed isomerization of endo-tetrahydrodicyclopentadiene.

Part A: Preparation of endo-Tetrahydrodicyclopentadiene

-

Materials & Setup:

-

200 g (1.51 moles) of purified dicyclopentadiene

-

100 mL of dry ether

-

1.0 g of platinum oxide (PtO₂)

-

Parr hydrogenation apparatus

-

-

Procedure:

-

A solution of dicyclopentadiene in dry ether containing platinum oxide is hydrogenated in a Parr apparatus at an initial hydrogen pressure of 50 p.s.i.

-

The reaction is exothermic. The uptake of 2 mole equivalents of hydrogen typically requires 4-6 hours.

-

Upon completion, the catalyst is removed by suction filtration.

-

The ether is distilled from the filtrate at atmospheric pressure through a 30-cm Vigreux column.

-

The distillation is continued to collect the endo-tetrahydrodicyclopentadiene product, which has a boiling point of 191–193°C. The yield is typically 96-98%.[10]

-

Part B: Isomerization to Adamantane

-

Materials & Setup:

-

200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene

-

40 g of anhydrous aluminum chloride (AlCl₃)

-

500-mL Erlenmeyer flask with a standard taper joint

-

Air condenser

-

Magnetic stirrer-hot plate

-

Petroleum ether (b.p. 30–60°C) for workup

-

Chromatography-grade alumina

-

-

Procedure:

-

Place molten endo-tetrahydrodicyclopentadiene and a magnetic stirring bar into the Erlenmeyer flask. Fit an air condenser.

-

Add the anhydrous aluminum chloride through the condenser opening.

-

Stir and heat the reaction mixture to 150–180°C. An initial exothermic reaction will occur as the endo-isomer rearranges to the exo-isomer.[10]

-

Continue heating for 8–12 hours. Aluminum chloride will sublime into the condenser; it should be periodically pushed back down into the reaction mixture.

-

After heating, allow the flask to cool until the product solidifies.

-

-

Work-up and Purification:

-

Carefully decant the upper layer (a brown mush of adamantane and other products) from the lower black, tarry layer.

-

Rinse the reaction flask five times with a total of 250 mL of petroleum ether, decanting the rinse into the beaker with the product.

-

Warm the petroleum ether suspension to dissolve the adamantane completely.

-

Decolorize the solution by carefully adding 10 g of chromatography-grade alumina, filter the hot solution, and wash the alumina thoroughly with more solvent.

-

Concentrate the nearly colorless filtrate to a volume of about 200 mL by distillation.

-

Cool the concentrated solution in a Dry Ice-acetone bath to crystallize the adamantane.

-

Collect the solid product by suction filtration. The typical yield of the first crop is 27–30 g (13-14%). Additional product can be obtained from the mother liquor.[10]

-

Visualized Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key historical and chemical pathways described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. synarchive.com [synarchive.com]

- 5. synarchive.com [synarchive.com]

- 6. researchgate.net [researchgate.net]

- 7. Adamantane - Wikipedia [en.wikipedia.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

Early Synthetic Routes to 1-Adamantanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal synthetic routes to 1-adamantanecarboxylic acid, a key building block in medicinal chemistry and materials science. The unique tricyclic cage structure of the adamantane moiety imparts desirable properties such as high lipophilicity, metabolic stability, and rigidity to pharmacologically active molecules.[1] This document details the foundational Koch-Haaf reaction and its variations, presenting quantitative data, comprehensive experimental protocols, and a visual representation of the synthetic pathways.

The Koch-Haaf Reaction: A Cornerstone in Adamantane Chemistry

The most prominent and historically significant method for the synthesis of this compound is the Koch-Haaf reaction.[2] This powerful carboxylation method involves the reaction of a substrate that can form a stable carbocation with carbon monoxide in the presence of a strong acid.[3] In the context of adamantane, the tertiary bridgehead positions are readily susceptible to hydride abstraction, leading to the formation of the stable 1-adamantyl cation. This cation is then trapped by carbon monoxide (or its precursor, formic acid) and subsequently hydrolyzed to yield the desired carboxylic acid.[2]

Several variations of the Koch-Haaf reaction have been developed, utilizing different adamantane precursors as starting materials. These early routes provided the fundamental basis for the production of this compound and its derivatives, which are crucial intermediates in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[1][4]

Synthetic Pathways Overview

The following diagram illustrates the primary early synthetic routes to this compound, all of which are variations of the Koch-Haaf reaction.

Quantitative Data Summary

The following tables summarize the quantitative data for the various early synthetic routes to this compound.

Table 1: Synthesis from Adamantane

| Parameter | Value | Reference |

| Starting Material | Adamantane | [5] |

| Key Reagents | Formic acid, t-Butyl alcohol, 96% Sulfuric acid, Carbon tetrachloride | [5] |

| Temperature | 17-25°C | [5] |

| Reaction Time | 1.5 - 2.5 hours | [5] |

| Crude Yield | 67 - 72% | [5] |

| Recrystallized Yield | 56 - 61% | [5] |

| Melting Point | 175 - 176.5°C | [5][6] |

Table 2: Synthesis from Adamantane Derivatives

| Starting Material | Key Reagents | Yield | Reference |

| 1-Adamantanol | Formic acid, 96% Sulfuric acid | Not specified | [5] |

| 1-Bromoadamantane | Formic acid, 96% Sulfuric acid | Not specified | [4][5] |

| 1-Nitroxyadamantane | Formic acid, 93-96% Sulfuric acid, Urea | 90 - 99% | [7] |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key early synthetic routes to this compound.

Protocol 1: Carboxylation of Adamantane[5]

This procedure, detailed by H. Koch and W. Haaf in Organic Syntheses, is a classic example of the Koch-Haaf reaction for preparing this compound from the parent hydrocarbon.

Materials:

-

Adamantane (13.6 g, 0.100 mole)

-

96% Sulfuric acid (470 g, 255 ml, 4.8 moles)

-

Carbon tetrachloride (100 ml)

-

98% Formic acid (1 ml)

-

t-Butyl alcohol (29.6 g, 38 ml, 0.40 mole)

-

98-100% Formic acid (55 g, 1.2 moles)

-

Crushed ice (700 g)

-

15N Ammonium hydroxide (110 ml)

-

Acetone (20 ml, cold)

-

12N Hydrochloric acid (25 ml)

-

Chloroform (100 ml)

-

Anhydrous sodium sulfate

-

Methanol

-

Water

Procedure:

-

A 1-liter three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet tube is charged with 96% sulfuric acid, carbon tetrachloride, and adamantane.

-

The mixture is well-stirred and cooled to 17-19°C in an ice bath.

-

One milliliter of 98% formic acid is added.

-

A solution of t-butyl alcohol in 98-100% formic acid is added dropwise over 1-2 hours, maintaining the reaction temperature at 17-25°C.

-

The reaction mixture is stirred for an additional 30 minutes and then poured onto crushed ice.

-

The layers are separated, and the upper aqueous acid layer is extracted three times with 100 ml portions of carbon tetrachloride.

-

The combined carbon tetrachloride layers are treated with 15N ammonium hydroxide, causing the crystalline ammonium 1-adamantanecarboxylate to separate.

-

The salt is collected on a Büchner funnel, washed with cold acetone, and then suspended in 250 ml of water.

-

The suspension is made strongly acidic with 12N hydrochloric acid and extracted with 100 ml of chloroform.

-

The chloroform layer is dried over anhydrous sodium sulfate and evaporated to dryness on a steam bath to yield crude this compound.

-

The crude product is recrystallized from a mixture of methanol and water.

Protocol 2: Carboxylation of 1-Nitroxyadamantane[7]

This method presents an alternative route starting from 1-nitroxyadamantane, which can provide a higher yield.

Materials:

-

1-Nitroxyadamantane

-

93.0-96.0% Sulfuric acid

-

Urea (0.7-1.0 moles per mole of 1-nitroxyadamantane)

-

Formic acid or its salt (1.5-2.0 moles per mole of 1-nitroxyadamantane)

-

Water

Procedure:

-

1-Nitroxyadamantane is dissolved in 93.0-96.0% sulfuric acid containing urea.

-

Formic acid or its salt is added to the solution.

-

The mixture is maintained at a temperature of 18-20°C for 4-24 hours.

-

The reaction mass is then diluted with water at a temperature of 90-95°C.

-

The mixture is held at 80-90°C for 30-40 minutes to complete the hydrolysis of byproducts.

-

The solution is cooled, and the this compound is filtered off.

Conclusion

The early synthetic routes to this compound, primarily centered around the robust and versatile Koch-Haaf reaction, have been instrumental in making this valuable chemical intermediate accessible. The ability to start from the parent hydrocarbon, adamantane, or its readily available derivatives like 1-bromoadamantane and 1-adamantanol, provided a solid foundation for the exploration of adamantane chemistry. These methods, particularly the well-documented procedure by Koch and Haaf, remain a cornerstone in the synthesis of adamantane-containing compounds for pharmaceutical and materials science applications. The development of these routes highlights the power of carbocation chemistry in the construction of complex and useful molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Koch reaction - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Page loading... [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]

Physicochemical Properties of 1-Adamantanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantanecarboxylic acid, a derivative of the rigid, cage-like hydrocarbon adamantane, is a versatile building block in medicinal chemistry and materials science.[1][2][3] Its unique three-dimensional structure imparts desirable properties to molecules, influencing their pharmacokinetic and pharmacodynamic profiles.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its role in relevant biological pathways.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for its application in drug design and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₂ | [4][5] |

| Molecular Weight | 180.24 g/mol | [4][5][6] |

| Appearance | White to off-white crystalline powder | [1][2][4] |

| Melting Point | 172-176.5 °C | [4][5][6][7] |

| Boiling Point | 253.08 °C (rough estimate) | [4] |

| pKa | 4.86 ± 0.20 (Predicted) | [4] |

| logP (Octanol-Water Partition Coefficient) | 2.287 (Crippen Method) | [7] |

| Water Solubility | Insoluble | [2][4][8] |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, dichloromethane, methanol (slightly), and dimethyl sulfoxide.[1][3][4] | |

| Crystal Structure | Triclinic, space group P1 | [9] |

Experimental Protocols

Detailed methodologies for determining the acidity constant (pKa) and the lipophilicity (logP) of this compound are outlined below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration, a method that involves monitoring the pH of a solution as a titrant of known concentration is added.

Materials and Equipment:

-

This compound

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.1 g of this compound and dissolve it in a suitable solvent mixture, such as 50 mL of an ethanol/water (1:1) mixture, due to its poor water solubility.

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Titration: Record the initial pH of the solution. Begin adding the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. As the pH begins to change more rapidly, reduce the increment volume (e.g., to 0.1 mL) to accurately capture the equivalence point. Continue the titration until the pH stabilizes at a high value.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[10]

Below is a workflow diagram illustrating the experimental procedure for pKa determination.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[11]

Materials and Equipment:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (if using tubes)

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

Partitioning: Add a known volume of the aqueous stock solution and a known volume of the n-octanol phase to a separatory funnel or centrifuge tube.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases to reach equilibrium.

-

Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]

Below is a workflow diagram for the experimental determination of logP.

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. Ceramide kinase - Wikipedia [en.wikipedia.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Molecular Basis of Bacterial Outer Membrane Permeability Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adamantane-1-carboxylic acid [webbook.nist.gov]

- 11. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemeo.com [chemeo.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Adamantanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-adamantanecarboxylic acid. This document is intended for professionals in the fields of chemical research and drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization.

Introduction to this compound

This compound is a key derivative of adamantane, a rigid, cage-like hydrocarbon. Its unique three-dimensional structure and lipophilic nature make it a valuable building block in medicinal chemistry and materials science. Accurate interpretation of its NMR spectra is fundamental to confirming its structure and purity, which is critical for its application in the synthesis of novel therapeutic agents and advanced materials.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are characterized by distinct signals corresponding to the protons and carbons of the adamantane cage and the carboxylic acid group. The high symmetry of the adamantane moiety simplifies the spectra, resulting in fewer signals than would be expected for a molecule with 11 carbons and 16 hydrogens.

¹H NMR Spectral Data

The proton NMR spectrum of this compound typically exhibits three main groups of signals corresponding to the methine (CH) and methylene (CH₂) protons of the adamantane cage, and a broad singlet for the carboxylic acid proton.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~11-12 | Broad Singlet | 1H |

| H-3, H-5, H-7 (Methine) | ~2.03 | Broad Singlet | 3H |

| H-2, H-8, H-9 (Axial Methylene) | ~1.91 | Broad Singlet | 6H |

| H-4, H-6, H-10 (Equatorial Methylene) | ~1.72 | Broad Singlet | 6H |

Note: The chemical shifts are typically reported in CDCl₃ and can vary slightly depending on the solvent and concentration. The broadness of the signals for the adamantane cage is due to complex spin-spin coupling.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is characterized by four distinct signals, reflecting the symmetry of the molecule.

| Assignment | Chemical Shift (δ) in ppm |

| Carboxylic Carbon (-COOH) | ~184 |

| C-1 (Quaternary) | ~41 |

| C-3, C-5, C-7 (Methine) | ~39 |

| C-2, C-4, C-6, C-8, C-9, C-10 (Methylene) | ~28, ~36 |

Note: The chemical shifts are typically reported in CDCl₃. The two distinct methylene signals arise from the different chemical environments of the carbons adjacent to the quaternary carbon versus those further away.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard practices for small organic molecules.[1][2][3][4][5][6]

Sample Preparation

-

Sample Weighing : Accurately weigh 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[2][3]

-

Solvent Addition : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.[2][6]

-

Dissolution : Gently swirl or sonicate the vial to ensure the complete dissolution of the solid. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube : Using a Pasteur pipette with a cotton or glass wool plug to filter out any remaining microparticles, carefully transfer the solution into a clean, dry 5 mm NMR tube.[1]

-

Capping : Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

Instrumentation : A standard 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is suitable for these experiments.

¹H NMR Acquisition Parameters :

-

Pulse Sequence : Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Temperature : 298 K.

-

Spectral Width : 16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay (d1) : 1-5 seconds. A longer delay may be necessary for accurate integration of the carboxylic acid proton.

-

Number of Scans : 8-16 scans.

-

Receiver Gain : Optimized automatically by the spectrometer software.

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Temperature : 298 K.

-

Spectral Width : 240 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay (d1) : 2-5 seconds.

-

Number of Scans : 128-1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Receiver Gain : Optimized automatically by the spectrometer software.

Data Processing

-

Apodization : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transformation : Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

-

Phasing : Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration : Integrate the area under each peak in the ¹H spectrum to determine the relative number of protons.

Visualization of Molecular Structure and NMR Signal Assignment

The following diagram illustrates the structure of this compound with the different types of protons and carbons color-coded to correspond to their respective signals in the NMR spectra.

Caption: Molecular structure of this compound with color-coded atoms corresponding to their NMR signals.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For more advanced applications, such as the study of intermolecular interactions or conformational analysis, more sophisticated NMR experiments, including 2D techniques (COSY, HSQC, HMBC), may be required.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. theory.labster.com [theory.labster.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organomation.com [organomation.com]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Adamantanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-adamantanecarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science due to its rigid, cage-like adamantane core. This document details the characteristic vibrational modes of the molecule, presents quantitative data in a clear format, and outlines the experimental protocol for obtaining its infrared spectrum.

Molecular Structure and Vibrational Spectroscopy

This compound (C₁₁H₁₆O₂) consists of a bulky, tricyclic adamantane cage attached to a carboxylic acid functional group. Its infrared spectrum is characterized by the vibrational frequencies of these two key components. The carboxylic acid group gives rise to very distinct and identifiable absorption bands, while the adamantane structure contributes to the fingerprint region of the spectrum.

Quantitative Infrared Absorption Data

The primary IR absorption bands for this compound are summarized in the table below. These frequencies are indicative of the principal vibrational modes of the molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Broad |

| C-H Stretch (Adamantane Cage) | ~2850-2950 | Strong, Sharp |

| C=O Stretch (Carbonyl) | ~1700 | Strong, Sharp |

| C-O Stretch | 1210-1320 | Medium |

| O-H Bend | 910-950 and 1395-1440 | Medium |

Data compiled from publicly available spectral databases.

The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state. The sharp and strong C-H stretching bands are characteristic of the sp³-hybridized carbons within the rigid adamantane framework. The intense carbonyl (C=O) stretch is a key indicator of the carboxylic acid functional group.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following outlines a standard procedure for obtaining the condensed-phase IR spectrum of this compound using the potassium bromide (KBr) pellet method.[1]

3.1. Materials and Equipment

-

This compound (solid powder)

-

Potassium bromide (KBr), spectroscopy grade, desiccated

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

-

Infrared source, beam splitter, and detector (e.g., DTGS)

-

Sample holder

-

Nitrogen or dry air purge for the spectrometer sample compartment

3.2. Sample Preparation (KBr Pellet Method)

-

Drying: Thoroughly dry the KBr powder in an oven to remove any absorbed water, which can interfere with the IR spectrum, particularly in the O-H stretching region.

-

Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

-

Mixing: Add the sample and KBr to an agate mortar and grind them together with a pestle for several minutes to create a fine, homogeneous mixture.

-

Pellet Formation: Transfer a portion of the mixture to the die of a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.

-

Inspection: A high-quality pellet should be clear and free of cracks or cloudiness to minimize light scattering.

3.3. Data Acquisition

-

Background Spectrum: Place an empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: Mount the KBr pellet containing the this compound in the sample holder and place it in the spectrometer.

-

Spectral Collection: Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Experimental Workflow Visualization

The following diagram illustrates the key steps in obtaining the infrared spectrum of this compound.

Caption: Experimental workflow for obtaining the FTIR spectrum of this compound.

References

Crystal Structure Analysis of 1-Adamantanecarboxylic Acid: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 1-adamantanecarboxylic acid (C₁₁H₁₆O₂). It details the synthesis and crystallization protocols, the experimental setup for X-ray diffraction analysis, and a thorough examination of the resulting structural data at both low and ambient temperatures. The analysis reveals a temperature-dependent order-disorder transition and a consistent formation of centrosymmetric dimers through hydrogen bonding. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a key organic compound featuring a rigid, tricyclic adamantane cage attached to a carboxylic acid functional group.[1] This unique structure imparts notable properties such as high thermal stability, lipophilicity, and metabolic resistance to its derivatives.[2] Consequently, it serves as a crucial building block in medicinal chemistry for designing active pharmaceutical ingredients (APIs) and in materials science for the synthesis of novel polymers and metal-organic frameworks (MOFs).[1][2] Understanding its precise three-dimensional atomic arrangement in the solid state is fundamental for predicting its physical properties and its interactions in more complex supramolecular structures.

This guide focuses on the single-crystal X-ray diffraction studies that have elucidated the molecular and crystal structure of this compound at two different temperatures, 173 K and 280 K.[3][4] The findings highlight a phase transition from an ordered low-temperature state to a disordered high-temperature state, a phenomenon of significant interest in crystal engineering.[3][4]

Experimental Protocols

Synthesis of this compound (Koch-Haaf Reaction)

A common and effective method for synthesizing this compound is the Koch-Haaf reaction, which involves the carboxylation of adamantane.[5][6]

Materials and Reagents:

-

Adamantane

-

96% Sulfuric acid

-

Carbon tetrachloride (or a suitable substitute like cyclohexane)

-

98% Formic acid

-

t-Butyl alcohol

-

15N Ammonium hydroxide

-

12N Hydrochloric acid

-

Chloroform

-

Anhydrous sodium sulfate

-

Methanol

-

Water

Procedure:

-

A reaction flask is charged with 96% sulfuric acid, carbon tetrachloride, and adamantane.[5]

-

The mixture is stirred vigorously and cooled in an ice bath to maintain a temperature of 17–19°C.[5]

-

A solution of t-butyl alcohol in 98-100% formic acid is added dropwise over 1–2 hours, ensuring the reaction temperature is maintained between 17–25°C.[5]

-

After the addition is complete, the mixture is stirred for an additional 30 minutes before being poured onto crushed ice.[5]

-

The layers are separated, and the acidic aqueous layer is extracted with carbon tetrachloride.[5]

-

The combined organic layers are treated with 15N ammonium hydroxide, causing the crystalline ammonium 1-adamantanecarboxylate to precipitate.[5]

-

The salt is collected by filtration, washed with cold acetone, and then suspended in water.[5]

-

The suspension is acidified with 12N hydrochloric acid and extracted with chloroform.[5]

-

The chloroform layer is dried over anhydrous sodium sulfate and evaporated to yield crude this compound.[5]

Crystallization for X-ray Analysis

High-quality single crystals suitable for X-ray diffraction are obtained through recrystallization.

Procedure:

-

The crude this compound is dissolved in a minimal amount of hot methanol.[5]

-

Water is added dropwise to the solution until slight turbidity is observed.

-

The solution is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.

-

The resulting crystals are collected by filtration. For diffraction studies, a well-formed platelet crystal is selected.[3]

Single-Crystal X-ray Diffraction

The crystal structure was determined by X-ray diffraction at two temperatures, 173 K (low-temperature, ordered phase) and 280 K (room-temperature, disordered phase).[3]

Instrumentation and Data Collection:

-

Diffractometer: Nonius CAD-4 diffractometer.[3]

-

Radiation Source: Graphite-monochromatized CuKα radiation (λ = 1.54178 Å).[3]

-

Temperature Control: A modified Nonius low-temperature attachment was used to maintain the crystal temperature at 173 K.[3]

-

Crystal Selection: A platelet crystal with dimensions of approximately 0.02 x 0.15 x 0.36 mm was selected for analysis.[3]

-

Unit Cell Determination: Unit cell parameters were determined from 25 well-centered reflections in the range 40° ≤ 2θ ≤ 60°.[3]

-

Data Collection: Intensity data was collected over a specified 2θ range.

Structure Solution and Refinement:

-

Solution Method: The structure was solved using direct methods.[3][4]

-

Refinement: Full-matrix least-squares refinement was performed on the collected data. The final R-factors indicate the quality of the fit between the calculated and observed structure factors.[3][4]

Data Presentation: Crystallographic Data

The crystal structure of this compound has been determined to be triclinic, with the space group P-1 at both temperatures.[2][4] The unit cell contains two molecules (Z=2).[4] A summary of the key crystallographic data is presented below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value at 173 K (Ordered Phase)[4] | Value at 280 K (Disordered Phase)[4] |

| Empirical Formula | C₁₁H₁₆O₂ | C₁₁H₁₆O₂ |

| Formula Weight ( g/mol ) | 180.24 | 180.24 |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 6.452(3) | 6.503(2) |

| b (Å) | 6.681(2) | 6.849(2) |

| c (Å) | 11.510(3) | 11.620(4) |

| α (°) | 80.84(2) | 77.11(2) |

| β (°) | 87.22(3) | 85.77(2) |

| γ (°) | 74.11(3) | 76.34(2) |

| Volume (ų) | 471.10 | 490.11 |

| Z | 2 | 2 |

| Calculated Density (g/cm³) | 1.271 | 1.221 |

| Observed Reflections | 1347 | 828 |

| R-factor (R) | 0.0485 | 0.0874 |

| Weighted R-factor (Rw) | 0.0415 | 0.0512 |

Structural Analysis and Discussion

Molecular Structure and Dimerization

The core geometry of the adamantane skeleton is consistent with expectations and is not significantly distorted by the carboxylic acid substituent.[4] The most prominent feature of the crystal packing is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[2][3] This O-H···O hydrogen bonding is a common and robust motif observed in the solid-state structures of carboxylic acids.[3] The O···O distances in these hydrogen bonds range from 2.616(11) to 2.752(15) Å.[4]

Order-Disorder Phase Transition

A key finding from the temperature-dependent study is the presence of an order-disorder transition.[3]

-

At 173 K (Low Temperature): The crystal structure is fully ordered. Each atom occupies a single, well-defined position.[4]

-

At 280 K (Room Temperature): The structure exhibits significant disorder. The adamantyl group adopts two distinct orientations with an occupancy ratio of approximately 60:40.[3][4] The carboxylic acid group is also disordered, showing two orientations that differ by about 170°.[4] This disorder is a classic example of how increased thermal energy allows molecules to occupy multiple conformations within the crystal lattice.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental structural motif of this compound.

Conclusion

The crystal structure of this compound has been successfully elucidated at both 173 K and 280 K.[3] The analysis confirms that the molecules pack as centrosymmetric, hydrogen-bonded dimers in the solid state.[3][4] Furthermore, the study provides a clear example of a temperature-induced order-disorder phase transition, where the molecular components gain conformational freedom at higher temperatures.[4] This detailed structural knowledge is invaluable for professionals in drug development and materials science, as it provides a foundational understanding of the solid-state behavior of this versatile molecular building block, enabling more precise control over the design of advanced materials and pharmaceutical compounds.

References

An In-depth Technical Guide to the Solubility of 1-Adamantanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-adamantanecarboxylic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and detailed experimental protocols for its determination. This information is crucial for researchers and professionals in drug development and other scientific fields where this compound is utilized.

Qualitative Solubility of this compound

This compound is a white, crystalline solid. Its rigid, bulky adamantane cage structure significantly influences its solubility characteristics. While it is known to be insoluble in water, it exhibits solubility in a range of organic solvents. The following table summarizes the available qualitative solubility data.

| Solvent | Qualitative Solubility | Source |

| Methanol | Soluble (may produce faint turbidity) | [1][2] |

| Ethanol | Soluble | [1][2] |

| Acetone | Soluble | |

| Benzene | Soluble | |

| Chloroform | Soluble | [1][2] |

| Dichloromethane | Soluble | [1][2] |

| Water | Insoluble | [1][2] |

It is important to note that terms like "soluble" are qualitative. The actual concentration of a saturated solution can vary significantly between different "good" solvents. For applications requiring precise concentrations, experimental determination of solubility is essential. The observation of "faint turbidity" in methanol suggests that even in solvents where it is considered soluble, the solubility might be limited.[1][2]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, several established methods can be employed. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment. Two common and reliable methods, the Shake-Flask Method and the Gravimetric Method, are detailed below.

Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5][6]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined by a suitable analytical method.

Detailed Methodology:

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility.

-

Transfer the weighed solid into a sealed, inert container (e.g., a glass flask with a stopper).

-

Add a precise volume of the desired organic solvent to the flask.

-

-

Equilibration:

-

Place the sealed flask in a constant temperature shaker or water bath. Temperature control is critical as solubility is temperature-dependent.

-

Agitate the mixture at a constant speed. The agitation should be vigorous enough to ensure good mixing but not so aggressive as to cause particle size reduction.

-

Continue agitation for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.[3]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated supernatant from the solid phase. This can be achieved by:

-

Filtration: Using a syringe filter with a membrane compatible with the organic solvent (e.g., PTFE). The filter should be pre-saturated with the solution to avoid loss of solute due to adsorption.

-

Centrifugation: Centrifuging the sample at a controlled temperature and carefully collecting the supernatant.

-

-

-

Analysis:

-

The concentration of this compound in the clear, saturated solution can be determined using a suitable analytical technique. Given its carboxylic acid functionality, methods like:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve should be prepared using standard solutions of known concentrations.

-

Titration: The acidic nature of the compound allows for determination via titration with a standardized base.

-

Gravimetric Analysis: After evaporating a known volume of the solvent, the mass of the remaining solid can be determined.

-

-

Gravimetric Method

The gravimetric method is a straightforward and fundamental technique for determining solubility, relying on the precise measurement of mass.[7][8][9][10]

Principle: A known volume of the saturated solution is taken, the solvent is carefully evaporated, and the mass of the remaining solute is measured.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen organic solvent as described in the Shake-Flask Method (Steps 1 and 2).

-

Ensure the solution has reached equilibrium.

-

-

Sample Collection and Weighing:

-

Carefully separate the saturated supernatant from the undissolved solid using filtration or centrifugation.

-

Accurately pipette a known volume of the clear supernatant into a pre-weighed, clean, and dry evaporating dish or beaker.

-

Record the exact volume of the solution taken.

-

Weigh the evaporating dish with the solution to determine the initial mass of the solution.

-

-

Solvent Evaporation:

-

Gently evaporate the solvent under controlled conditions. This can be done in a fume hood at room temperature or at a slightly elevated temperature, depending on the volatility of the solvent. Avoid boiling, as it may cause spattering and loss of solute. A rotary evaporator or a gentle stream of inert gas can also be used.

-

-

Drying and Weighing:

-

Once the solvent appears to be completely evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound (m.p. ~175 °C) to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature to prevent moisture absorption.

-

Weigh the dish containing the dry solute.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation:

-

The solubility can be calculated in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Solubility ( g/100 mL) = (Mass of solute / Volume of solution taken) x 100

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental processes described.

Caption: Logical workflow for solvent selection.

References

- 1. This compound | 828-51-3 [chemicalbook.com]

- 2. This compound CAS#: 828-51-3 [m.chemicalbook.com]

- 3. quora.com [quora.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. uomosul.edu.iq [uomosul.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Properties of 1-Adamantanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantanecarboxylic acid, a derivative of the rigid, cage-like hydrocarbon adamantane, serves as a crucial building block in medicinal chemistry and materials science.[1][2] Its unique structural properties impart desirable characteristics to pharmacologically active molecules and advanced materials. A thorough understanding of its thermodynamic properties is paramount for applications ranging from drug design and formulation to the synthesis of novel polymers. This technical guide provides a comprehensive overview of the key thermodynamic parameters of this compound, details the experimental methodologies used for their determination, and presents this information in a clear and accessible format for the scientific community.

Core Thermodynamic Data

The thermodynamic properties of this compound have been determined through various experimental techniques. The following tables summarize the key quantitative data available in the literature.

Table 1: Enthalpy and Gibbs Free Energy Data

| Property | Value | Units | Method | Reference |

| Standard Molar Enthalpy of Formation (solid) | -643.08 | kJ/mol | Combustion Calorimetry | --INVALID-LINK--[3][4] |

| Standard Molar Enthalpy of Combustion (solid) | -5972.2 ± 3.6 | kJ/mol | Combustion Calorimetry | --INVALID-LINK--[3][4] |

| Molar Enthalpy of Fusion | 16.20 | kJ/mol | --INVALID-LINK--[4] | |

| Molar Enthalpy of Fusion | 2.25 | kJ/mol | DSC | --INVALID-LINK--[4] |

| Molar Enthalpy of Vaporization | 61.96 | kJ/mol | Joback Method (Estimation) | --INVALID-LINK--[4] |

| Standard Molar Gibbs Free Energy of Formation | -67.05 | kJ/mol | Joback Method (Estimation) | --INVALID-LINK--[4] |

| Gas Phase Acidity (ΔrH°) | 1435 ± 8.8 | kJ/mol | Gas-Phase Equilibria | --INVALID-LINK--[5] |

| Gas Phase Acidity (ΔrG°) | 1406 ± 8.4 | kJ/mol | Ion Cyclotron Resonance | --INVALID-LINK--[5] |

Table 2: Heat Capacity and Phase Transition Data

| Property | Value | Units | Method | Reference |

| Ideal Gas Heat Capacity (Cpg) at 617.19 K | 409.61 | J/mol·K | Joback Method (Estimation) | --INVALID-LINK--[4] |

| Order-Disorder Phase Transition Temperature | 251 | K | DSC and NMR | [Harvey, P. D., et al. (1986)][6] |

| Enthalpy of Phase Transition | 2.25 | kJ/mol | DSC | [Harvey, P. D., et al. (1986)][6] |

| Melting Point | 172-174 | °C | (lit.) | --INVALID-LINK--[7][8][9] |

| Melting Point | 175-176.5 | °C | --INVALID-LINK--[10] | |

| Fusion Transition Temperature | 449.9 | K | Differential Scanning Calorimetry | [Steele, W. V., et al. (1973)][11] |

Table 3: Crystal Structure Data

| Temperature (K) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Dx (g/cm³) |

| 173 | Triclinic | Pī | 6.452 | 6.681 | 11.510 | 80.84 | 87.22 | 74.11 | 471.10 | 1.271 |

| 280 | Triclinic | Pī | 6.503 | 6.849 | 11.620 | 77.11 | 85.77 | 76.34 | 490.11 | 1.221 |

| Data from Bélanger-Gariépy, F., et al. (1990). |

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the critical evaluation and application of thermodynamic data. The following sections outline the methodologies employed in the determination of the key thermodynamic properties of this compound.

Combustion Calorimetry

The standard enthalpy of formation of this compound was determined using a rotating-bomb calorimeter.[11] This technique is a cornerstone for obtaining accurate combustion energies of organic compounds.

Methodology:

-

Sample Preparation: A pellet of high-purity this compound (recrystallized and dried under vacuum) is weighed accurately.[11]

-

Bomb Assembly: The pellet is placed in a silica crucible within a stainless steel combustion bomb. A known length of platinum ignition wire is connected to the electrodes, making contact with the sample. A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor.[11]

-

Pressurization: The bomb is sealed and flushed with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.[11]

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter vessel. The calorimeter is then sealed, and the system is allowed to reach thermal equilibrium.

-

Combustion: The temperature of the water is monitored for a period to establish a baseline. The sample is then ignited by passing a current through the ignition wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum is reached and the post-combustion cooling trend is established.

-

Analysis: The corrected temperature rise is used to calculate the heat of combustion. Corrections are applied for the heat of ignition, the heat of formation of nitric acid from residual nitrogen, and for the conversion of the data to standard state conditions (Washburn corrections).

-

Calibration: The energy equivalent of the calorimeter is determined by burning a standard substance, such as benzoic acid, under identical conditions.

The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry has been employed to investigate the phase transitions and determine the enthalpy of fusion of this compound.[6]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The DSC cell is subjected to a controlled temperature program, typically involving a heating and cooling cycle at a constant rate (e.g., 10 K/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Analysis: Endothermic or exothermic events, such as melting or phase transitions, appear as peaks in the DSC thermogram. The temperature of the transition is determined from the onset of the peak, and the enthalpy change (e.g., enthalpy of fusion) is calculated by integrating the area under the peak.

-

Calibration: The temperature and enthalpy scales of the DSC instrument are calibrated using standard materials with known melting points and enthalpies of fusion, such as indium.

Sublimation Enthalpy Determination

While direct experimental values for the sublimation enthalpy of this compound are not extensively reported in the initial searches, the Knudsen effusion method is a common technique for such measurements on organic compounds with low volatility.

Methodology:

-

Sample Preparation: A sample of this compound is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.

-

High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.

-

Temperature Control: The cell is heated to a series of constant, known temperatures.

-

Mass Loss Measurement: At each temperature, the rate of mass loss due to the effusion of the vapor through the orifice is measured. This can be done by weighing the cell before and after a known period or by using a quartz crystal microbalance.

-

Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔH_sub/R, where R is the gas constant.

Visualizations

To further elucidate the experimental processes, the following diagrams illustrate the workflow of key methodologies.

Caption: Experimental workflow for determining the enthalpy of formation of this compound using combustion calorimetry.

Caption: Workflow for the analysis of phase transitions and enthalpy of fusion of this compound using Differential Scanning Calorimetry (DSC).

Conclusion

The thermodynamic properties of this compound are well-characterized, providing a solid foundation for its application in various scientific and industrial fields. The data presented in this guide, obtained through rigorous experimental methodologies, offer valuable insights for researchers in drug development and materials science. A comprehensive understanding of these properties is essential for predicting the behavior of this compound and its derivatives in different environments and for the rational design of new molecules and materials with tailored functionalities.

References

- 1. Combustion calorimetry of organic fluorine compounds by a rotating-bomb method (Journal Article) | OSTI.GOV [osti.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry [mdpi.com]

- 4. adiabatic heat-capacity calorimetry: Topics by Science.gov [science.gov]

- 5. byjus.com [byjus.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. umsl.edu [umsl.edu]

- 8. scienceready.com.au [scienceready.com.au]

- 9. Heat Capacity Measurement | CaloriCool [caloricool.org]

- 10. youtube.com [youtube.com]

- 11. calnesis.com [calnesis.com]

Theoretical and Computational Insights into 1-Adamantanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantanecarboxylic acid, a prominent derivative of adamantane, stands out for its unique structural rigidity and physicochemical properties. This technical guide provides an in-depth exploration of the theoretical and computational studies that have elucidated the molecular characteristics and interaction dynamics of this compound. Leveraging data from density functional theory (DFT), spectroscopic analysis, and crystallographic studies, this document offers a comprehensive overview for researchers in materials science, medicinal chemistry, and drug development. Detailed methodologies for key computational and experimental protocols are provided, alongside structured data for easy reference and comparison.

Introduction

This compound, with its tricyclic alkane cage structure, offers a rigid and lipophilic scaffold that is highly valuable in various scientific domains.[1][2] Its applications range from being a building block in the synthesis of polymers and metal-organic frameworks (MOFs) to serving as a crucial intermediate for active pharmaceutical ingredients (APIs).[1][2] The adamantane moiety can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug.[2] A deep understanding of its molecular properties through theoretical and computational approaches is paramount for its effective utilization. This guide summarizes the key findings from these studies, focusing on its structural, vibrational, and electronic properties.

Molecular Structure and Properties

The molecular formula of this compound is C₁₁H₁₆O₂.[3][4][5][6][7][8] Its structure is characterized by a stable adamantane core with a carboxylic acid group attached to one of the bridgehead carbon atoms.

Computed Molecular Properties

A summary of the key computed molecular properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 180.24 g/mol | [2][3][5][6][7][8] |

| Exact Mass | 180.115029749 Da | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Boiling Point | 304.7 ± 10.0 °C at 760 mmHg | [5] |

| Melting Point | 172-176.5 °C | [2][4][5] |

| Flash Point | 142.0 ± 13.7 °C | [5] |

| Covalently-Bonded Unit Count | 1 | [3] |

Crystallographic Data

X-ray diffraction studies have revealed that this compound crystallizes in a triclinic system with the space group P-1.[9] The molecules form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups.[1][9] The crystal structure exhibits an order-disorder phase transition at 251 K.[9] At room temperature, the adamantyl group is disordered over two distinct orientations.[9][10]

| Temperature (K) | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

| 173 | 6.452(3) | 6.681(2) | 11.510(3) | 80.84(2) | 87.22(3) | 74.11(3) | 471.10 |

| 280 | 6.503(2) | 6.849(2) | 11.620(4) | 77.11(2) | 85.77(2) | 76.34(2) | 490.11 |

Data obtained from X-ray diffraction studies.[9]

Computational Methodologies

Density Functional Theory (DFT) Studies

DFT calculations are instrumental in understanding the electronic structure, stability, and spectroscopic properties of this compound, particularly in its dimeric form.[1]

-

Geometry Optimization: The initial molecular geometry of the this compound monomer and dimer is constructed. The geometry is then optimized using a functional such as B3LYP or WB97XD with a suitable basis set (e.g., 6-311++G(d,p)).

-

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a local minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a true minimum.

-

Electronic Property Calculation: Properties such as HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken charges are calculated from the optimized geometry to understand the molecule's reactivity and electronic distribution.

-

Complexation Energy Calculation: For the dimer, the complexation energy is calculated to quantify the strength of the hydrogen bonding. This is often corrected for basis set superposition error (BSSE) using the counterpoise method.

The logical workflow for a typical DFT study is illustrated in the diagram below.

Spectroscopic Analysis

Both experimental and computational methods are employed to analyze the spectroscopic properties of this compound.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational spectra of this compound have been investigated to understand its structural characteristics. A comparison of experimental and calculated vibrational frequencies helps in the accurate assignment of vibrational modes.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| O-H stretch | ~3000 (broad) | - | Carboxylic acid dimer |

| C=O stretch | ~1700 | - | Carboxylic acid |

| C-H stretch (adamantyl) | 2850-2950 | - | CH₂ and CH groups |

| C-O stretch | ~1300 | - | Carboxylic acid |

| O-H bend | ~1400 | - | Carboxylic acid |

Note: Specific experimental and calculated values can vary depending on the phase (solid/solution) and the level of theory used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are standard techniques for the characterization of this compound.

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~12 | singlet | COOH |

| ~2.03 | - | CH (adamantyl) |

| ~1.91 | - | CH₂ (adamantyl) |

| ~1.72 | - | CH₂ (adamantyl) |

Data is typically recorded in CDCl₃.[11]

| Chemical Shift (δ ppm) | Assignment |

| ~185 | C=O |

| ~40 | C-COOH |

| ~38 | CH (adamantyl) |

| ~36 | CH₂ (adamantyl) |

| ~28 | CH₂ (adamantyl) |

Data is typically recorded in CDCl₃.[12]

Applications in Supramolecular Chemistry and Drug Design

The rigid adamantane cage makes this compound an excellent building block for supramolecular assemblies and a valuable scaffold in drug design.

Host-Guest Chemistry

This compound is known to form inclusion complexes with cyclodextrins. This interaction is primarily driven by hydrophobic interactions between the adamantyl group and the cyclodextrin cavity.

The process of complex formation can be visualized as follows:

Molecular Docking and Drug Development

In drug development, derivatives of this compound are investigated for their potential therapeutic activities. Molecular docking is a computational technique used to predict the binding affinity and orientation of a ligand (in this case, a derivative of this compound) to the active site of a target protein.

-

Preparation of Receptor and Ligand: The 3D structure of the target protein (receptor) is obtained from a protein data bank (e.g., PDB). The structure of the ligand is built and optimized using computational chemistry software.

-

Binding Site Prediction: The potential binding sites on the receptor are identified.

-

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site and to score the different binding poses based on a scoring function.

-

Analysis of Results: The predicted binding poses and their corresponding binding affinities are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

The general workflow for a molecular docking study is depicted below.

Conclusion

Theoretical and computational studies provide invaluable insights into the fundamental properties of this compound. From elucidating its dimeric structure and vibrational modes to predicting its behavior in complex biological systems, these methods are essential for harnessing the full potential of this versatile molecule. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals engaged in the study and application of this compound and its derivatives.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Adamantane-1-carboxylic acid | CAS#:828-51-3 | Chemsrc [chemsrc.com]

- 6. Adamantane-1-carboxylic acid [webbook.nist.gov]

- 7. Adamantane-1-carboxylic acid [webbook.nist.gov]

- 8. This compound 99 828-51-3 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 11. This compound(828-51-3) IR Spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

The Discovery and Significance of Adamantane in Petroleum: A Technical Guide